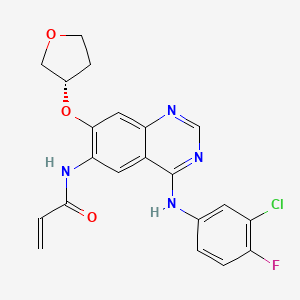
Afatinib impurity 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿法替尼杂质 11 是阿法替尼的降解产物,阿法替尼是一种强效的不可逆酪氨酸激酶抑制剂,主要用于治疗非小细胞肺癌。 阿法替尼靶向表皮生长因子受体 (EGFR) 和人表皮受体 2 (HER2),阻断其信号通路,从而抑制肿瘤生长 .
准备方法
阿法替尼杂质 11 的制备涉及多种合成路线和反应条件。合成通常包括硝基还原、酰胺化和成盐等步骤。 该过程受控、高效且稳健,可确保高产率和质量 . 工业生产方法涉及将这些反应规模化,同时保持严格的质量控制,以控制杂质和降解产物 .
化学反应分析
阿法替尼杂质 11 会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的试剂包括过氧化氢和其他氧化剂。
还原: 该反应涉及添加氢或去除氧。常见的试剂包括硼氢化钠等还原剂。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和其他亲核试剂。
科学研究应用
阿法替尼杂质 11 在科学研究中有多种应用:
化学: 它用作高效液相色谱 (HPLC) 和其他分析技术中的参考标准,以确保阿法替尼的纯度和质量。
生物学: 它有助于了解阿法替尼的代谢途径和降解机制。
医学: 它用于开发和优化阿法替尼制剂,以确保安全性和有效性。
工业: 它用于阿法替尼生产过程中的质量控制.
作用机制
阿法替尼杂质 11 通过与 EGFR、HER2 和 HER4 的激酶结构域共价结合来发挥作用。这种结合导致酪氨酸激酶自磷酸化不可逆抑制,从而导致 ErbB 信号通路的向下调节。 这种机制对于其抑制肿瘤生长的作用至关重要 .
相似化合物的比较
阿法替尼杂质 11 可以与其他类似化合物进行比较,例如:
- 阿法替尼 N-氧化物杂质
- 羟基杂质
- 中间体-1
这些化合物具有相似的结构特征和降解途径,但在其特定的化学性质和生物活性方面有所不同。 阿法替尼杂质 11 由于其特定的结合亲和力和对多种 ErbB 受体的不可逆抑制而具有独特性 .
生物活性
Afatinib impurity 11, also known as Des-(4-dimethylamino-2-en-1-oxo)butylamino 6, is a degradation product of Afatinib, a potent irreversible tyrosine kinase inhibitor primarily used for treating non-small cell lung cancer (NSCLC). This compound specifically targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), leading to the inhibition of tumor growth through the blockade of their signaling pathways .
- Molecular Formula: C21H18ClFN4O3
- Molecular Weight: 428.84 g/mol
- CAS Number: 1402086-20-7
This compound operates by covalently binding to the kinase domains of EGFR, HER2, and HER4. This binding results in irreversible inhibition of tyrosine kinase autophosphorylation, effectively downregulating the ErbB signaling pathways that are crucial for tumor cell proliferation and survival .
In Vitro Studies
Recent studies have highlighted the biological activity of this compound in various cellular models:
- Inhibition of Cell Proliferation:
- Impact on Signaling Pathways:
Comparative Analysis with Other Impurities
The biological activity of this compound can be compared with other known impurities such as Afatinib N-Oxide and Hydroxy impurity. The following table summarizes key differences:
| Impurity | IC50 (nM) | Mechanism of Action | Specificity |
|---|---|---|---|
| This compound | Similar to Afatinib | Irreversible inhibition of EGFR/HER2 | Broad specificity for ErbB family |
| Afatinib N-Oxide | Higher than Afatinib | Similar but less potent | Primarily EGFR selective |
| Hydroxy impurity | Variable | Potentially less effective than parent drug | Limited activity |
Case Study: Efficacy in NSCLC Treatment
A multicenter cohort study involving patients treated with Afatinib highlighted the importance of monitoring impurities like this compound during treatment. The presence of this impurity was correlated with variations in treatment efficacy, suggesting that impurities may influence the overall therapeutic outcomes in NSCLC patients .
Regulatory Considerations
The presence of impurities such as this compound is critical in pharmaceutical development. Regulatory agencies require thorough impurity profiling to ensure drug safety and efficacy. Studies have shown that controlling the levels of impurities can significantly impact patient outcomes, particularly in oncology drugs where precision is paramount .
属性
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3/c1-2-20(28)27-18-8-14-17(9-19(18)30-13-5-6-29-10-13)24-11-25-21(14)26-12-3-4-16(23)15(22)7-12/h2-4,7-9,11,13H,1,5-6,10H2,(H,27,28)(H,24,25,26)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDLQIHGCIPJQ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














